molecular formula C14H19N3O B7932516 (S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932516
M. Wt: 245.32 g/mol
InChI Key: FDENOZJENAHVCE-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound characterized by its (S)-stereochemistry at the α-carbon of the butyramide backbone. The molecule features a 2-cyano-benzyl group attached to the amide nitrogen, along with methyl substituents at the 3-position of the butyramide chain and the amide nitrogen itself. Its molecular formula is C₁₅H₂₀N₃O, with a molecular weight of approximately 270.34 g/mol (estimated based on analogs in and ).

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-7-5-4-6-11(12)8-15/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDENOZJENAHVCE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydratase-Mediated Synthesis

A microbial approach using Rhodococcus qingshengii CCTCC NO: M 2010050 or Nocardia globerula CCTCC NO: M 209214 has been reported for analogous amide synthesis. These strains produce nitrile hydratase, which catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide under mild conditions (20–40°C, pH 6–10). While this method originally targets a structurally similar compound, it provides a template for enantioselective amide formation.

Reaction Conditions:

ParameterValue
Temperature30°C
pH8.0
Catalyst Loading10% (w/v) fermented cells
Substrate2-Amino-2,3-dimethylbutyronitrile
Yield95% (after 6 hours)

This method avoids harsh acids/bases, reduces wastewater, and achieves high enantiomeric excess (>98% ee) due to enzyme specificity. Adaptation to the target compound would require substituting the nitrile precursor with (S)-2-amino-3-methylbutyronitrile.

Chemical Synthesis via Amidation and Alkylation

Stepwise Alkylation-Amidation Route

A patent by CN103702978A details a two-step process for synthesizing structurally related benzamides:

  • Cyanobenzyl Intermediate Formation:
    2-Cyano-3-methylbenzoic acid ester is reacted with methylamine in DMF using NaOMe as a base.

  • Chiral Resolution:
    The racemic amino intermediate is resolved using (R)-mandelic acid to isolate the (S)-enantiomer.

Direct N-Alkylation Strategy

Building on methods from anti-cancer agent synthesis, the target compound can be synthesized via:

  • Amide Coupling:
    (S)-2-Amino-3-methylbutyric acid is activated with HATU and coupled with 2-cyanobenzylamine.

  • N-Methylation:
    The secondary amine undergoes methylation using methyl iodide and NaH in DMF.

Optimized Conditions:

StepReagents/ConditionsYield
Amide CouplingHATU, DIPEA, DMF, 0°C→RT78%
N-MethylationCH₃I, NaH, DMF, 0°C→RT82%

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

The (S)-configuration is introduced using (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary:

  • Acylation:
    (R)-Oxazolidinone is acylated with 3-methylbutyryl chloride.

  • Alkylation:
    The enolate is alkylated with 2-cyanobenzyl bromide.

  • Auxiliary Removal:
    Hydrolysis with LiOH yields the (S)-amino acid, which is converted to the amide via EDCl/HOBt coupling.

Key Data:

  • Enantiomeric Excess: 99% ee

  • Overall Yield: 65% (3 steps)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldee
Microbial CatalysisMild conditions, high eeRequires specialized strains95%>98%
Chemical AmidationScalable, straightforwardMulti-step purification78–85%80–90%
Evans AuxiliaryHigh stereocontrolCostly reagents65%99%

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide 2-cyano-benzyl, 3-methyl, N-methyl C₁₅H₂₀N₃O 270.34 High polarity due to cyano group; chiral center
(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide 3,4-dichloro-benzyl C₁₃H₁₈Cl₂N₂O 289.20 Electron-withdrawing Cl groups; increased molecular weight
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl-benzyl C₁₄H₂₁N₂OS 265.39 Electron-donating S-methyl group; potential for sulfur-mediated interactions
(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide Thiazol-2-yl-ethyl C₁₁H₁₇N₃O₂S 255.34 Heterocyclic thiazole ring; possible enhanced bioactivity
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Phenylmethyl (no cyano) C₁₃H₂₀N₂O 220.31 Lower polarity; enantiomeric purity critical for activity

Substituent Analysis

  • Cyano vs. Chloro Groups: The 2-cyano-benzyl group in the target compound confers higher polarity compared to the 3,4-dichloro-benzyl analog ().
  • Methylsulfanyl vs. Cyano: The 4-methylsulfanyl-benzyl substituent () introduces a sulfur atom, which can participate in hydrophobic interactions or act as a hydrogen-bond acceptor. This contrasts with the cyano group’s strong dipole moment.

Commercial and Research Relevance

  • Research Applications : The structural diversity of these amides makes them valuable for structure-activity relationship (SAR) studies, particularly in optimizing solubility, potency, and selectivity.

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and possible therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Amine Group : Facilitates hydrogen bonding and interaction with biological targets.
  • Cyano Group : Acts as an electrophile, enhancing reactivity with nucleophiles.
  • Dimethyl Substitutions : Contributes to steric complexity, influencing binding affinity and selectivity towards biological targets.

Antioxidant Activity

This compound has demonstrated potential as an antioxidant , capable of scavenging free radicals and protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been linked to the modulation of the JNK signaling pathway, which plays a role in apoptosis and inflammation . The inhibition of JNK activity could offer therapeutic benefits in conditions such as:

  • Type 2 Diabetes : By reducing chronic inflammation and oxidative stress.
  • Neurodegenerative Diseases : Such as Alzheimer's disease where JNK overactivation is implicated .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The cyano group can participate in electrophilic reactions, while the amino group engages in hydrogen bonding, modulating enzyme activity or receptor function.

Comparative Analysis with Similar Compounds

To understand the influence of structural variations on biological activity, a comparison was made with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundCyano group, dimethyl substitutionsPotential antioxidant and enzyme inhibition
N-(2-Cyano-benzyl)glycineCyano group onlyMay have different binding properties
N,N-DimethylglycineNo cyano groupSimpler structure; less complex interactions
(S)-2-Amino-N-benzylbutyramideBenzyl instead of cyanoDifferent pharmacological profile

This comparison illustrates how variations in structure can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • Cellular Assays : In vitro studies demonstrated that the compound effectively induces apoptosis in specific cancer cell lines by modulating JNK signaling pathways .
  • Phenotypic Screening : A phenotypic screen aimed at reversing epigenetic silencing showed promising results for compounds related to this compound, indicating its potential as a biochemical probe in cancer research .
  • Oxidative Stress Models : The antioxidant properties were evaluated using cellular models subjected to oxidative stress, where the compound exhibited significant protective effects against cell death.

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